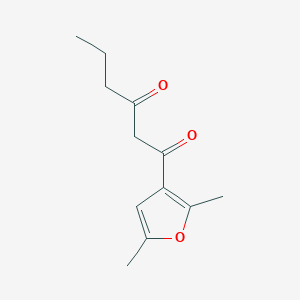

1-(2,5-Dimethylfuran-3-yl)hexane-1,3-dione

Description

1-(2,5-Dimethylfuran-3-yl)hexane-1,3-dione is a β-diketone derivative featuring a central hexane-1,3-dione backbone substituted with a 2,5-dimethylfuran-3-yl group. This structural motif combines the electron-withdrawing effects of the diketone moiety with the aromatic and steric properties of the dimethylfuran ring.

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

1-(2,5-dimethylfuran-3-yl)hexane-1,3-dione |

InChI |

InChI=1S/C12H16O3/c1-4-5-10(13)7-12(14)11-6-8(2)15-9(11)3/h6H,4-5,7H2,1-3H3 |

InChI Key |

NMEPONYPCGDDCK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC(=O)C1=C(OC(=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylfuran-3-yl)hexane-1,3-dione can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylfuran with hexane-1,3-dione under acidic or basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, where the nucleophile (hexane-1,3-dione) attacks the electrophilic carbon atom of the furan ring, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts may also be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylfuran-3-yl)hexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

1-(2,5-Dimethylfuran-3-yl)hexane-1,3-dione has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, including drug development and design.

Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can modulate the activity of enzymes and other biomolecules. Additionally, the furan ring structure allows for interactions with nucleophilic and electrophilic sites in biological systems, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

1,4-Disubstituted Piperazine-2,3-diones ()

- Structural Differences : Piperazine-2,3-diones (e.g., 1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione) replace the linear hexane chain with a cyclic piperazine ring, introducing rigidity and altering electronic properties.

- Lipophilicity: Piperazine-2,3-dione derivatives exhibit ClogP values ranging from 1.2–3.5, suggesting moderate lipophilicity suitable for membrane penetration in biological systems.

- Biological Activity : Piperazine-2,3-diones demonstrate anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, with IC50 values <10 µM. The target compound’s activity remains unstudied, but its β-diketone moiety may confer similar metal-binding properties for enzyme inhibition .

Hexane-1,6-diol ()

- Functional Group Contrast : Hexane-1,6-diol lacks the diketone functionality, replacing it with hydroxyl groups. This results in higher polarity (ClogP ~0.5) and hydrogen-bonding capacity, making it more water-soluble but less reactive in chelation or tautomerism-driven processes .

Furan-Containing Compounds

1-(2,5-Dimethylfuran-3-yl)ethan-1-amine ()

- Structural Similarity : Shares the 2,5-dimethylfuran-3-yl substituent but replaces the β-diketone with an amine group.

- Physicochemical Properties :

- Molecular Weight: 139.2 g/mol (vs. ~208 g/mol for the target compound).

- ClogP: Estimated ~1.8 (lower than the target compound due to the absence of hydrophobic diketone).

- Applications : Used in organic synthesis for heterocyclic frameworks; the amine group enables nucleophilic reactivity, whereas the diketone in the target compound favors electrophilic interactions .

5-Hydroxybenzofuran-2-one ()

- Electronic Effects : The benzofuran system introduces extended π-conjugation and a lactone group, enhancing stability and fluorescence properties. In contrast, the dimethylfuran group in the target compound offers steric hindrance and moderate electron-donating effects, which may influence reactivity in substitution or cycloaddition reactions .

Ketone Derivatives

N,N-Diethyl Hexedrone ()

- Functionalization: Features a hexanophenone backbone with a diethylamino group. While both compounds share a ketone group, N,N-Diethyl Hexedrone’s tertiary amine enhances basicity (pKa ~8.5), whereas the target compound’s diketone is non-basic and more acidic (pKa ~9–11 for enol protons) .

- Regulatory Status : N,N-Diethyl Hexedrone is a controlled substance in some jurisdictions, highlighting the importance of structural modifications in pharmacological and legal profiles .

Comparative Data Table

| Compound | Core Structure | Key Substituents | ClogP | Molecular Weight (g/mol) | Notable Properties/Activities |

|---|---|---|---|---|---|

| 1-(2,5-Dimethylfuran-3-yl)hexane-1,3-dione | β-diketone | 2,5-Dimethylfuran-3-yl | ~3.8* | ~208* | Chelation potential, moderate lipophilicity |

| 1,4-Bis-(4-methylbenzyl)piperazine-2,3-dione | Cyclic diketone | 4-Methylbenzyl | 3.2 | 378.5 | Anthelmintic (IC50: 7.5 µM) |

| 1-(2,5-Dimethylfuran-3-yl)ethan-1-amine | Amine | 2,5-Dimethylfuran-3-yl | 1.8 | 139.2 | Nucleophilic reactivity |

| Hexane-1,6-diol | Diol | Hydroxyl groups | 0.5 | 118.2 | High water solubility |

| N,N-Diethyl Hexedrone | Ketone | Diethylamino, phenyl | 2.9 | 259.4 | Basic (pKa ~8.5), controlled substance |

*Estimated based on structural analogs.

Key Research Findings and Gaps

Lipophilicity-Bioactivity Relationship : Piperazine-2,3-dione derivatives () suggest that moderate lipophilicity (ClogP 1.2–3.5) optimizes anthelmintic activity. The target compound’s higher ClogP (~3.8) may require formulation adjustments for therapeutic use .

This contrasts with unsubstituted furans, which are more reactive but less stable .

Synthetic Accessibility : Piperazine-2,3-diones are synthesized via reductive alkylation and oxalate coupling (). Similar methods may apply to the target compound, though the furan substituent could complicate purification .

Biological Activity

1-(2,5-Dimethylfuran-3-yl)hexane-1,3-dione is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, antioxidant effects, and toxicity profiles based on recent research findings.

Chemical Structure and Properties

This compound is a derivative of furan and diketone compounds. Its structure allows it to interact with various biological systems, making it a subject of interest in pharmacological studies.

Chemical Structure

| Property | Details |

|---|---|

| Molecular Formula | CHO |

| Molar Mass | 208.27 g/mol |

| IUPAC Name | This compound |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives of furan have shown significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest effective antibacterial action at relatively low concentrations:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 64 |

| Derivative 1 | S. aureus | 32 |

| Derivative 2 | Pseudomonas aeruginosa | 100 |

This indicates that the compound may serve as a lead for developing new antibacterial agents.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Antioxidants play a crucial role in mitigating oxidative stress in biological systems. In studies assessing the antioxidant capacity:

- The compound demonstrated significant free radical scavenging activity.

- It was effective at concentrations as low as 10 µg/mL.

Toxicity Studies

Toxicological assessments indicate that while furan derivatives can exhibit beneficial biological activities, they may also pose risks. For instance:

- Furan and its derivatives have been associated with hepatotoxicity in animal models.

- Studies show that exposure to certain furan derivatives can lead to liver damage and potential carcinogenic effects due to the formation of reactive metabolites.

The following table summarizes key findings from toxicity studies:

| Study | Effect Observed | Model Used |

|---|---|---|

| Nivutti et al. (2024) | Hepatotoxicity | Rat model |

| CONTAM Panel Report (2017) | Cholangiofibrosis | Mouse model |

| PMC7009982 (2020) | Chromosomal damage | In vitro mammalian cells |

Case Study 1: Antibacterial Efficacy

In a controlled study published in the International Journal of Advanced Biological and Biomedical Research (2024), researchers synthesized various furan derivatives and tested their antibacterial efficacy against clinical isolates of E. coli and S. aureus. The study found that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics.

Case Study 2: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry (2021) evaluated the antioxidant properties of several diketones including this compound. The results indicated that the compound significantly reduced oxidative stress markers in cell culture models.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(2,5-dimethylfuran-3-yl)hexane-1,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving Claisen-Schmidt condensation or nucleophilic substitution. For example, analogous furan-substituted diketones are synthesized using aldehyde intermediates and ketones under acidic conditions (e.g., Na(OAc)₃BH in dichloroethane with acetic acid catalysis) . Reaction optimization may involve adjusting solvent polarity (e.g., DCE vs. toluene), temperature (reflux vs. RT), and stoichiometry. Monitoring via thin-layer chromatography (TLC) and NMR spectroscopy ensures intermediate purity .

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm the diketone (δ ~2.5–3.5 ppm for α-protons) and furan substituents (δ ~6.0–7.5 ppm for aromatic protons). Coupling constants in COSY and NOESY spectra clarify stereoelectronic effects .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds or π-π stacking) as demonstrated for hexasubstituted dihydrofuran derivatives . NIST data (IR, MS) provide reference spectra for validation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cyclization or cross-coupling reactions?

- Methodological Answer : Kinetic studies (e.g., time-resolved NMR or UV-Vis) can track diketone enolization or furan ring opening. Density Functional Theory (DFT) simulations (using software like Gaussian or COMSOL) model transition states and predict regioselectivity in reactions with nucleophiles (e.g., amines or Grignard reagents) . For example, steric effects from the 2,5-dimethylfuran group may hinder attack at the γ-position of the diketone.

Q. How does the compound’s electronic structure influence its photophysical or catalytic properties?

- Methodological Answer :

- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of the furan and diketone groups .

- TD-DFT Calculations : Simulate UV-Vis absorption spectra to correlate conjugation length with experimental λmax values. Compare with structurally similar compounds (e.g., naphtho-fused diones) .

Q. What strategies mitigate competing side reactions (e.g., polymerization) during derivatization?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive diketone sites using ethylene ketals or silyl ethers, as shown in cyclohexanedione ketalization .

- Low-Temperature Reactions : Perform reactions at ≤0°C to suppress enol tautomerization. Quench intermediates with stabilizing agents (e.g., TEMPO for radical inhibition) .

Q. How can AI-driven experimental design accelerate the discovery of novel analogs with enhanced bioactivity?

- Methodological Answer : Implement AI platforms (e.g., COMSOL or custom neural networks) to screen virtual libraries for analogs with improved solubility or binding affinity. Train models on PubChem/CAS datasets (e.g., dihydrofuran derivatives with reported biological activity) . Validate predictions via high-throughput screening (HTS) in enzymatic assays .

Data Contradictions and Validation

- Stereochemical Assignments : Conflicting NMR data for similar compounds (e.g., dihydrofuran diastereomers) require independent validation via X-ray diffraction or Mosher ester analysis .

- Reactivity Discrepancies : Divergent outcomes in analogous reactions (e.g., NaBH₄ vs. Na(OAc)₃BH reductions) highlight the need for controlled comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.